N,N-Dimethyl-2-(piperazin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-(piperazin-2-yl)acetamide is a chemical compound with the molecular formula C8H17N3O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(piperazin-2-yl)acetamide typically involves the reaction of piperazine with N,N-dimethylacetamide. One common method includes the following steps:
Cyclization of 1,2-diamine derivatives: This involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Reaction with N-haloacetyl compounds: Piperazine reacts with N-haloacetyl compounds in the presence of an aqueous solvent and hydrochloric acid to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process typically includes:
Reacting piperazine with N-haloacetyl compounds: This is done in a controlled environment to ensure high yield and purity.
Purification and crystallization: The product is purified through crystallization and other separation techniques to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-2-(piperazin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-(piperazin-2-yl)acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-(piperazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases or other key enzymes involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-2-piperidin-2-ylethanamine dihydrochloride
- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide
- N,N-Dimethyl-2-(1-piperazinyl)benzamide oxalate
Uniqueness
N,N-Dimethyl-2-(piperazin-2-yl)acetamide is unique due to its specific structural features and the presence of both piperazine and dimethylacetamide moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
368441-83-2 |
---|---|
Molekularformel |
C8H17N3O |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
N,N-dimethyl-2-piperazin-2-ylacetamide |
InChI |
InChI=1S/C8H17N3O/c1-11(2)8(12)5-7-6-9-3-4-10-7/h7,9-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
GWNQFJKAGNQOLY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)CC1CNCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.